

troubleshooting low fill factor in BTPTT-4F solar cells

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Compound of Interest

Compound Name: BTPTT-4F

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Technical Support Center: BTPTT-4F Solar Cells

This technical support center provides troubleshooting guidance for researchers and scientists encountering low fill factor (FF) in **BTPTT-4F** (also known as Y6) based organic solar cells. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My **BTPTT-4F** based solar cell has a low fill factor (<60%) even though the open-circuit voltage (Voc) and short-circuit current (Jsc) seem reasonable. What are the primary causes?

A low fill factor is typically indicative of high series resistance, low shunt resistance, poor charge extraction, or high charge recombination rates. For **BTPTT-4F** based devices, the most common culprits are suboptimal active layer morphology, inefficient charge transport, and issues at the interfaces between the active layer and the charge transport layers. A high series resistance impedes the flow of current out of the cell, while a low shunt resistance provides an alternative path for the current, effectively creating a short-circuit. Both of these parasitic resistances reduce the "squareness" of the J-V curve and thus the fill factor.

Q2: How does the active layer morphology specifically affect the fill factor in **BTPTT-4F** solar cells?

The morphology of the bulk heterojunction (BHJ) active layer, which consists of the donor polymer (e.g., PM6) and the **BTPTT-4F** acceptor, is critical. An ideal morphology facilitates efficient exciton dissociation at the donor-acceptor interface and provides clear, continuous pathways for electrons to travel through the **BTPTT-4F** domains and holes through the donor domains to their respective electrodes.

- **Poor Phase Separation:** If the donor and acceptor materials are too intermixed, charge carriers can become trapped and recombine. Conversely, if the domains are too large (exceeding the exciton diffusion length), excitons may not reach an interface to dissociate, which primarily reduces J_{sc} but can also impact FF.[1]
- **Low Crystallinity:** Reduced crystallinity of the **BTPTT-4F** or the donor polymer can lead to lower charge carrier mobility, increasing the likelihood of bimolecular recombination and thus lowering the FF.
- **Vertical Morphology:** The distribution of the donor and acceptor materials vertically through the active layer is also important. An ideal vertical gradient can facilitate more efficient charge collection at the electrodes.[2]

Q3: I suspect an issue with my processing solvent or additives. How can I optimize them to improve the fill factor?

The choice of solvent and the use of additives are powerful tools for controlling the active layer morphology.

- **Host Solvent:** The solvent used to cast the active layer plays a dominant role in the final film morphology. For instance, chloroform has been shown to be suitable for creating a favorable morphology in PM6:Y6 blends, promoting strong electronic coupling that benefits exciton dissociation and charge transport.[3]
- **Solvent Additives:** Additives like 1,8-diiodooctane (DIO) are commonly used to fine-tune the morphology. An optimal concentration of DIO can enhance the crystallinity of the active layer components.[1][4] However, an excessive amount can lead to overly large phase separation, which is detrimental.[1] It is crucial to perform a concentration-dependent optimization for your specific donor-acceptor system.

Q4: Can thermal annealing improve a low fill factor, and what are the optimal conditions?

Yes, post-deposition thermal annealing is a critical step for optimizing the morphology of the active layer and improving device performance, including the fill factor. Annealing can enhance the crystallinity of the donor and acceptor materials and promote more favorable phase separation. This leads to improved charge transport and reduced recombination.

However, the annealing temperature and duration must be carefully optimized. Insufficient annealing may not provide enough energy for the molecules to rearrange into an optimal morphology. Conversely, excessive temperature or time can lead to overly large domain sizes, degradation of the materials, or damage to other layers in the device. For PM6:Y6 systems, annealing is often performed at around 100°C for 10 minutes.

Q5: My J-V curve has an "S-shape," which is severely impacting the fill factor. What causes this and how can I fix it?

An "S-shaped" J-V curve is a clear indicator of a barrier to charge extraction at one of the interfaces (either between the active layer and the hole transport layer (HTL) or the active layer and the electron transport layer (ETL)). This barrier impedes the collection of charge carriers, especially at voltages around the maximum power point, leading to a drastic reduction in the fill factor.

- **Energy Level Mismatch:** Ensure that the work function of your HTL (e.g., PEDOT:PSS) is well-aligned with the HOMO level of the donor polymer and that the work function of your ETL is aligned with the LUMO level of the **BTPTT-4F** acceptor.
- **Poor Interfacial Contact:** The quality of the physical contact between the layers is crucial. Ensure that the surfaces are clean and that the subsequent layer is deposited uniformly.
- **Interfacial Layer Degradation:** Some interfacial materials can be sensitive to processing conditions or the environment. For example, PEDOT:PSS is acidic and can etch the ITO. Ensure your interfacial layers are of high quality and handled correctly. Using alternative interfacial layers, such as self-assembled monolayers, can sometimes mitigate these issues and improve contact quality.^[5]

Q6: Could the thickness of my active layer be the reason for a low fill factor?

Yes, the active layer thickness is a critical parameter.

- **Too Thick:** If the active layer is too thick, the distance charge carriers must travel to reach the electrodes increases. Given a finite charge carrier mobility and lifetime, this leads to a higher probability of recombination before collection, which reduces both Jsc and FF.^[6]
- **Too Thin:** If the active layer is too thin, it may not absorb enough light, which primarily reduces Jsc. However, it can also lead to a higher probability of shunt pathways, reducing the shunt resistance and thus the fill factor.

Simulations and experimental results for PM6:Y6 suggest that the fill factor tends to decrease as the active layer thickness increases beyond an optimal point (e.g., above 500 nm in one study).^[6] It is recommended to test a range of thicknesses (e.g., 80-200 nm) to find the optimum for your specific device architecture and processing conditions.

Quantitative Data Summary

Table 1: Effect of Ternary Component (D18-Cl) Doping in PM6:Y6 System on Photovoltaic Performance

D18-Cl Doping Ratio (wt%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
0	0.83	25.54	63.54	13.52
10	0.82	27.35	68.35	15.34
20	0.81	28.13	70.25	16.08
30	0.80	26.98	65.48	14.13

Data extracted from a study on dual-donor ternary solar cells, demonstrating that optimizing the blend ratio can significantly improve FF and Jsc.[\[7\]](#)[\[8\]](#)

Table 2: Impact of Hole Transport Layer (HTL) on PM6:Y6 Device Performance

HTL	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
MoO ₃	0.836	25.17	66.96	14.09
Me-4PACz (SAM)	0.826	27.08	76.26	17.06

Data from a study comparing a conventional metal oxide HTL with a self-assembled monolayer (SAM), highlighting the significant impact of the interface on FF and overall efficiency.

[\[5\]](#)

Experimental Protocols

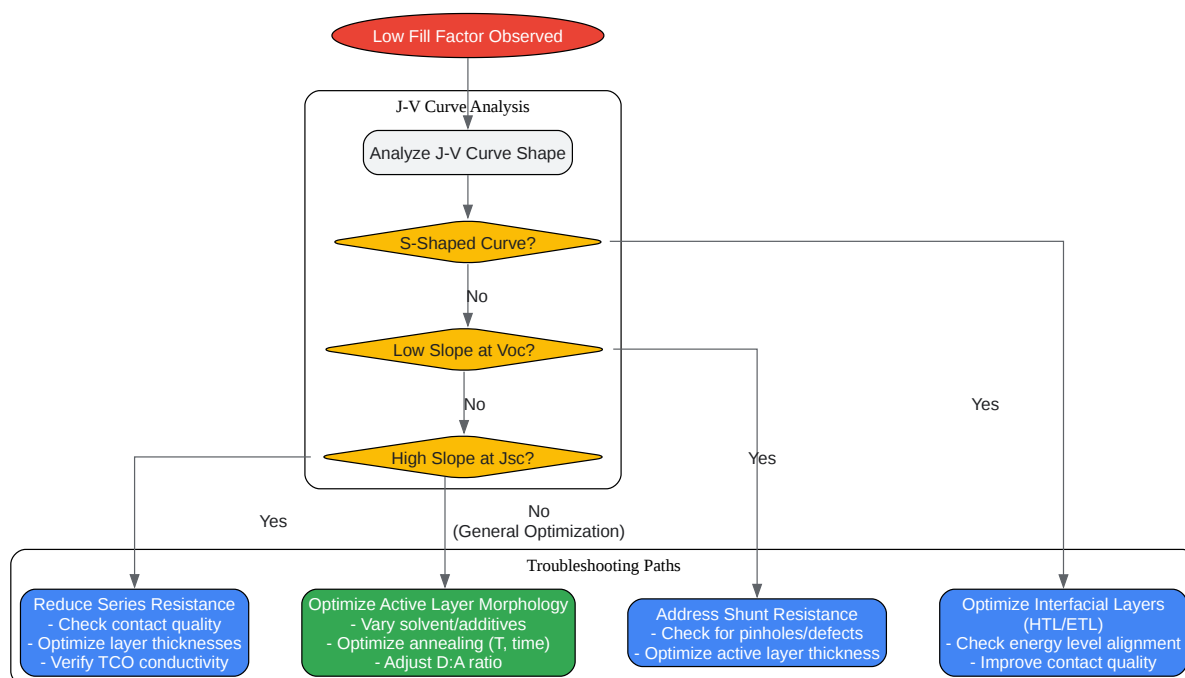
Standard Fabrication Protocol for a PM6:BTPTT-4F (Y6) Solar Cell

This protocol describes a common method for fabricating an inverted structure solar cell.

- Substrate Cleaning:
 - Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-30 minutes to improve the surface wettability and work function.
- Hole Transport Layer (HTL) Deposition:

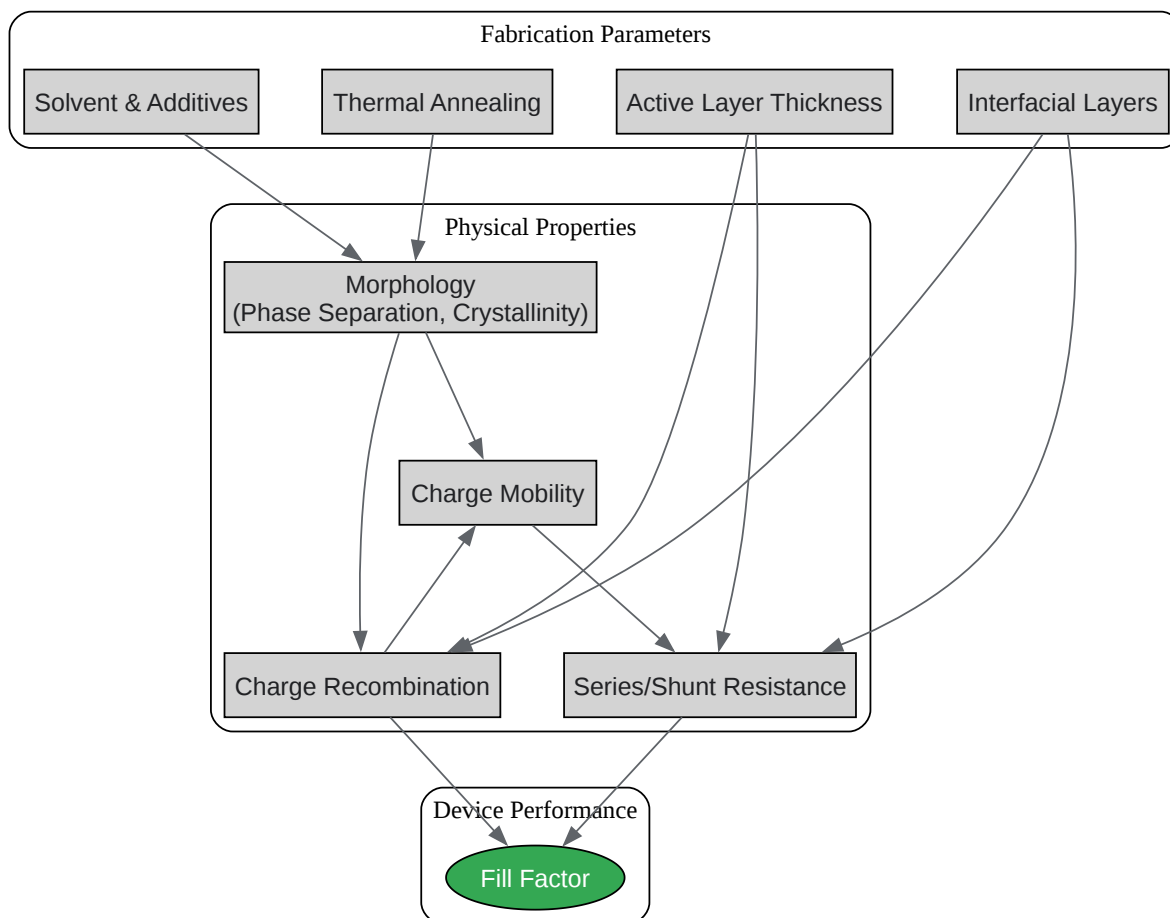
- A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates.
- The films are then annealed at a specified temperature (e.g., 150°C) for 10-15 minutes in air.
- Active Layer Deposition:
 - The donor polymer (e.g., PM6) and acceptor (**BTPPT-4F/Y6**) are dissolved in a solvent like chloroform (CF) at a specific ratio (e.g., 1:1.2 by weight).
 - A solvent additive, if used (e.g., 0.5% v/v DIO), is added to the solution.
 - The solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox.
 - The active layer is then subjected to thermal annealing at an optimized temperature and time (e.g., 100°C for 10 minutes).[8]
- Electron Transport Layer (ETL) and Cathode Deposition:
 - An electron transport layer (e.g., PFN-Br dissolved in methanol) is spin-coated on top of the active layer.
 - Finally, a metal cathode (e.g., Ag or Al) is deposited by thermal evaporation through a shadow mask to define the device area.

Visualizations



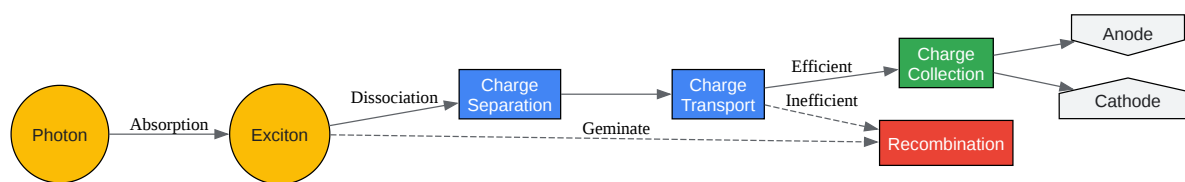
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Caption: Troubleshooting workflow for low fill factor in **BTPPT-4F** solar cells.



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Caption: Key fabrication parameters influencing the fill factor.



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Caption: Charge dynamics in a **BTPTT-4F** organic solar cell.

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